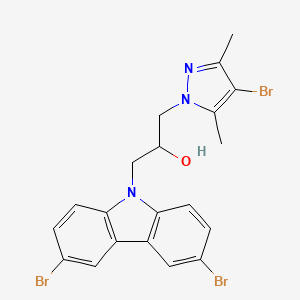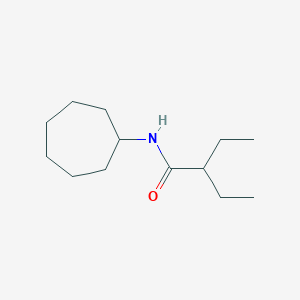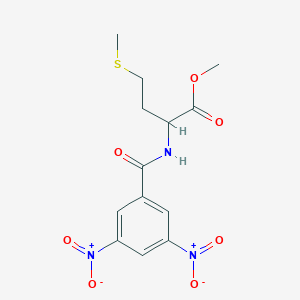
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. BDPC has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions.
作用机制
The exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide acts on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to reduce inflammation and oxidative stress in animal models, which may underlie its potential as an anti-inflammatory and anti-cancer agent.
实验室实验的优点和局限性
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. Additionally, the lack of clinical data on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide makes it difficult to extrapolate its effects in animal models to humans.
未来方向
There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide and its effects on different neurotransmitter systems. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's potential anti-inflammatory and anti-cancer properties also warrant further investigation. Finally, the development of more efficient synthesis methods and improved formulations could facilitate the translation of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide into clinical use.
Conclusion:
In conclusion, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential therapeutic applications. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's mechanism of action is not fully understood, but it has been suggested to modulate the activity of various neurotransmitters and have an affinity for the mu-opioid receptor. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including its potential as an anti-inflammatory and anti-cancer agent. Despite its advantages for lab experiments, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, including its potential as a treatment for neurological disorders, further elucidation of its mechanism of action, and the development of more efficient synthesis methods and improved formulations.
合成方法
The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide involves the reaction between 2,6-dimethylaniline and benzylcyanide in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with piperidinecarboxylic acid chloride to obtain 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been studied for its anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLUCKIEGFRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![3-methoxy-5,7-dimethyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B5051020.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)


![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5051081.png)


![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)